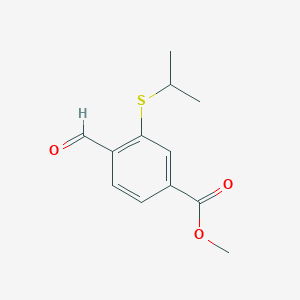
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate is a compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as Methyl 4-formyl-2-(prop-2-yn-1-ylsulfanyl)benzoate or Methyl 4-formyl-3-(isopropylsulfanyl)benzoate. It has a molecular formula of C13H14O3S and a molecular weight of 250.32 g/mol.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations of this compound is that it has low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a starting material for the synthesis of other compounds with potential biological activities. Finally, further studies are needed to elucidate the mechanism of action of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate and its potential role in modulating various signaling pathways in cells.
Conclusion:
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate is a compound with potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It can be synthesized using various methods and is relatively easy to purify. However, its low solubility in water may limit its use in certain experiments. Further studies are needed to determine its efficacy and safety as a therapeutic agent and its potential use as a starting material for the synthesis of other compounds with potential biological activities.
Synthesis Methods
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate can be synthesized using various methods. One of the most common methods is the reaction between 4-formylbenzoic acid and isopropyl mercaptan in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature for several hours. The product is then purified using column chromatography to obtain pure Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate.
Scientific Research Applications
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
methyl 4-formyl-3-propan-2-ylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-8(2)16-11-6-9(12(14)15-3)4-5-10(11)7-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNEOBFYQLOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)
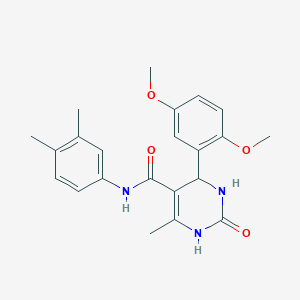
![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)

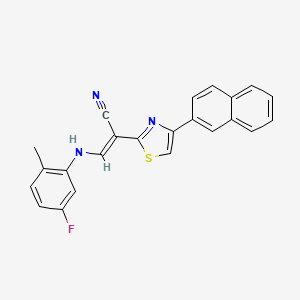
![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)
![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)
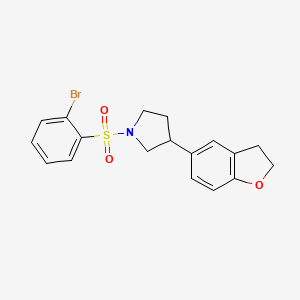

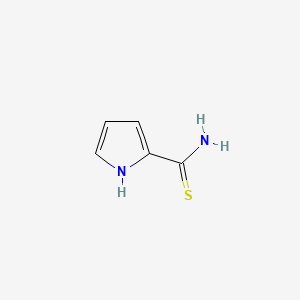
![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)
